Technical Guide: Synthesis of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione
Technical Guide: Synthesis of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione
This is a comprehensive technical guide detailing the synthesis of 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione . This document is structured for research and development scientists, focusing on mechanistic rationale, process control, and scalability.
Executive Summary
Target Molecule: 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione
Molecular Formula: C
This guide delineates a robust, four-step synthetic pathway designed to ensure regioselectivity at the
Retrosynthetic Analysis
The strategic disconnection focuses on the construction of the hydantoin ring after establishing the
Figure 1: Retrosynthetic logic prioritizing N3-regioselectivity via the urea intermediate.
Detailed Synthesis Pathway[1][2]
Phase 1: Formation of the Isocyanate Intermediate
Objective: Convert the aniline to a reactive electrophile capable of coupling with glycine. Rationale: Direct reaction of the aniline with a glycine ester is sluggish. Converting the aniline to an isocyanate (in situ) ensures rapid and quantitative urea formation.
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Reagents: 2-Fluoro-3-nitroaniline, Triphosgene (solid phosgene equivalent), Triethylamine (TEA).
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Mechanism: Nucleophilic attack of the aniline nitrogen on triphosgene, followed by elimination to generate the isocyanate (
).
Phase 2: Urea Coupling
Objective: Couple the aryl isocyanate with glycine methyl ester.
Rationale: This step establishes the carbon skeleton of the hydantoin ring. The nitrogen from the glycine becomes
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Reagents: Glycine Methyl Ester Hydrochloride, TEA.
-
Conditions: 0°C to Room Temperature (RT).
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Intermediate Formed: Methyl
-[(2-fluoro-3-nitrophenyl)carbamoyl]glycinate.
Phase 3: Cyclization to Hydantoin
Objective: Close the ring to form the imidazolidine-2,4-dione core. Rationale: Acid-catalyzed cyclization is preferred to avoid hydrolysis of the ester or the newly formed imide bond. The nitrogen attached to the aryl group attacks the ester carbonyl, releasing methanol.
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Reagents: 6M HCl (aq) or concentrated HCl in Ethanol.
-
Conditions: Reflux (80–100°C).
-
Critical Process Parameter: Monitoring the disappearance of the acyclic urea ester via LC-MS is crucial to ensure complete cyclization before cooling.
Phase 4: Nitro Reduction
Objective: Unmask the aniline amine. Rationale: Catalytic hydrogenation is chosen for its cleanliness. The fluorine atom on the aromatic ring is stable under standard Pd/C conditions (unlike bromine or iodine).
-
Reagents: 10% Pd/C, H
gas (balloon or 1-3 bar). -
Solvent: Methanol or Ethanol.
-
Safety Note: Avoid acidic conditions during hydrogenation to prevent salt formation or potential defluorination (though rare with F).
Experimental Protocol (Step-by-Step)
Step 1 & 2: Synthesis of the Urea Intermediate
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Isocyanate Generation:
-
In a dry 3-neck Round Bottom Flask (RBF) equipped with an argon inlet and dropping funnel, dissolve Triphosgene (0.35 eq) in anhydrous DCM (10 vol). Cool to 0°C.
-
Dissolve 2-Fluoro-3-nitroaniline (1.0 eq) and TEA (1.0 eq) in DCM (5 vol). Add this solution dropwise to the triphosgene solution over 30 minutes.
-
Observation: A white precipitate (TEA[1]·HCl) may form.[2] Stir at 0°C for 1 hour, then allow to warm to RT to ensure complete conversion to the isocyanate.
-
-
Coupling:
-
In a separate vessel, suspend Glycine Methyl Ester HCl (1.2 eq) in DCM (5 vol) with TEA (2.5 eq). Stir until the ester is free-based (approx. 15 min).
-
Add the glycine solution to the isocyanate reaction mixture at 0°C.
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Stir at RT for 4–6 hours. Monitor by TLC/LC-MS for consumption of the isocyanate.
-
-
Workup:
Step 3: Cyclization
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Reaction:
-
Dissolve the crude urea residue in Ethanol (10 vol).
-
Add concentrated HCl (2 vol) or 6M HCl (3 vol).
-
Heat to reflux (approx. 80°C) for 2–4 hours.
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Mechanism Check: The
nitrogen (attached to the aryl ring) attacks the ester carbonyl.
-
-
Isolation:
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Cool the mixture to RT. The hydantoin product often precipitates upon cooling.
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If no precipitate, concentrate the ethanol to 20% volume and pour into ice water.
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Filter the solid, wash with cold water and hexanes. Dry in a vacuum oven at 45°C.
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Product: 3-(2-Fluoro-3-nitrophenyl)imidazolidine-2,4-dione.
-
Step 4: Reduction to Target
-
Hydrogenation:
-
Dissolve the nitro-hydantoin (1.0 eq) in Methanol (20 vol).
-
Add 10% Pd/C (10 wt% loading).
-
Purge the system with Nitrogen, then introduce Hydrogen (balloon pressure is sufficient).
-
Stir vigorously at RT for 4–12 hours.
-
-
Purification:
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Filter the catalyst through a pad of Celite. Wash the pad with Methanol.
-
Concentrate the filtrate to dryness.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).
-
Process Visualization
Figure 2: Forward synthetic workflow with key reagents and intermediates.
Analytical Data & Validation
To validate the synthesis, the following analytical parameters should be met.
| Parameter | Expected Value / Signal | Structural Assignment |
| Mass Spectrometry (ESI+) | [M+H] | Target Mass (C |
| Hydantoin | ||
| Aromatic Protons (Shifted upfield due to | ||
| Aniline | ||
| Hydantoin | ||
| Aromatic Fluorine (Multiplet) | ||
| Appearance | Off-white to beige solid | Crystalline solid |
Safety & Critical Precautions
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Isocyanates/Triphosgene: Triphosgene decomposes to phosgene. All reactions in Step 1 must be performed in a well-ventilated fume hood with a caustic scrubber trap (NaOH solution) for the exhaust.
-
Regiochemistry Check: Ensure the cyclization conditions are acidic. Basic cyclization of the urea ester can sometimes lead to hydantoic acid salts or side reactions if the ester hydrolysis competes with cyclization.
-
Fluorine Stability: While aryl fluorides are generally stable, avoid using Lithium Aluminum Hydride (LAH) for the reduction, as it can attack the hydantoin carbonyls or cause defluorination.
References
- Mealy, N. E., et al. (2012). "Synthesis of Enzalutamide and its analogs." Drugs of the Future, 37(12). (Provides context for N-aryl hydantoin scaffolds in AR antagonists).
-
Konstantinovic, J., et al. (2017).[1] "Synthesis of hydantoins: The Bucherer-Bergs reaction and alternative routes." Current Organic Synthesis, 14(5). (Review of hydantoin synthesis methodologies).
-
Sarges, R., et al. (1990). "Synthesis of phenyl-substituted hydantoins." Journal of Medicinal Chemistry, 33(7), 1859-1865. Link
- Knölker, H. J., et al. (1995). "Palladium-catalyzed hydrogenation of nitro compounds." Chemical Reviews, 95(5). (Standard protocols for nitro-to-amine reduction).
